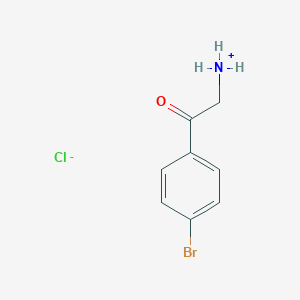

![molecular formula C17H15ClN2O B104430 6-(4-氯苯基)-2,3,4,6-四氢嘧啶并[2,1-a]异吲哚-6-醇 CAS No. 36951-86-7](/img/structure/B104430.png)

6-(4-氯苯基)-2,3,4,6-四氢嘧啶并[2,1-a]异吲哚-6-醇

描述

This compound is a complex organic molecule that contains several functional groups including a phenyl group, a pyrimidine ring, and an isoindole ring. These types of compounds are often found in pharmaceuticals and could have potential biological activity .

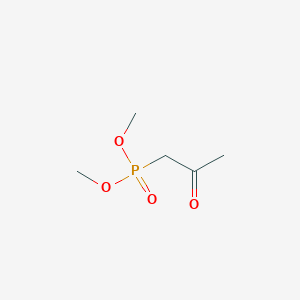

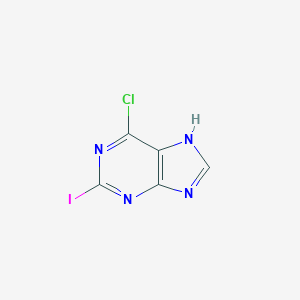

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using organolithium reagents . The process typically involves nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products .Chemical Reactions Analysis

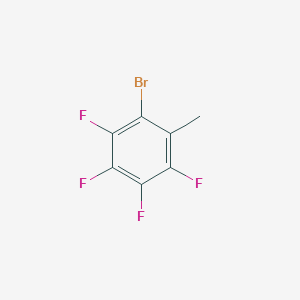

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive sites. For instance, the pyrimidine ring could undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings could increase its hydrophobicity, while the presence of polar functional groups could enhance its solubility in polar solvents .科学研究应用

Cancer Treatment

Indole derivatives are known for their application in treating various types of cancer. They can inhibit the growth of cancer cells and have been the subject of extensive research for their potential use in chemotherapy . The specific structure of “6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol” may offer unique interactions with cancer cell lines, making it a candidate for further study in oncology.

Antimicrobial Activity

The indole nucleus is present in compounds that exhibit significant antimicrobial properties. This includes activity against a broad spectrum of harmful bacteria and fungi . Research into the applications of this compound could lead to the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant strains.

Antiviral Agents

Indole derivatives have shown promise as antiviral agents. They have been tested against various RNA and DNA viruses, including influenza and Coxsackie B4 virus, with some compounds exhibiting inhibitory activity . The unique structure of our compound of interest could be synthesized and screened for activity against current viral threats.

Anti-inflammatory Properties

The anti-inflammatory properties of indole derivatives make them useful in the treatment of chronic inflammatory diseases. By modulating the body’s inflammatory response, these compounds can provide relief from symptoms and potentially halt disease progression .

Neuroprotective Effects

Indoles have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. The ability to protect nerve cells from damage and improve neurological function is a valuable area of research for this compound .

Antidiabetic Potential

Research has indicated that indole derivatives can have antidiabetic effects by influencing insulin secretion and glucose metabolism. This compound could be explored for its potential to manage diabetes and related metabolic disorders .

Antioxidant Capacity

The antioxidant capacity of indole derivatives is another area of interest. Antioxidants are important for protecting the body from oxidative stress, which can lead to chronic diseases. The compound may contribute to the development of new antioxidant therapies .

Psychotropic Effects

Some indole derivatives are known for their psychotropic effects, influencing mood, perception, and cognition. While this area requires careful research due to potential side effects, it opens up possibilities for treating mental health disorders .

作用机制

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a broad range of biological activities .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, leading to downstream effects such as antimicrobial, anti-inflammatory, antitumor, and other activities .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and other effects .

属性

IUPAC Name |

6-(4-chlorophenyl)-3,4-dihydro-2H-pyrimido[1,2-b]isoindol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O/c18-13-8-6-12(7-9-13)17(21)15-5-2-1-4-14(15)16-19-10-3-11-20(16)17/h1-2,4-9,21H,3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLAJTSGABGHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C2C3=CC=CC=C3C(N2C1)(C4=CC=C(C=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol | |

CAS RN |

36951-86-7 | |

| Record name | Homomazindol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HOMOMAZINDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM6V5Z8UXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)